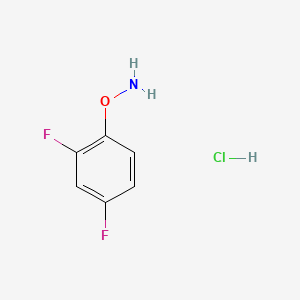

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Description

BenchChem offers high-quality O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6ClF2NO |

|---|---|

Molecular Weight |

181.57 g/mol |

IUPAC Name |

O-(2,4-difluorophenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H5F2NO.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3H,9H2;1H |

InChI Key |

VULKGJNLFGRIGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)ON.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

This technical guide details the synthesis of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride , a specialized fluorinated building block. While often confused with benzylamine intermediates used in HIV integrase inhibitors (e.g., Dolutegravir), this specific O-phenyl hydroxylamine is a distinct electrophilic aminating agent and pharmacophore precursor.

Executive Summary

Target Molecule: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Formula:

The synthesis of O-aryl hydroxylamines requires overcoming the inherent nucleophilicity of the nitrogen atom to achieve selective O-alkylation. For the 2,4-difluoro substitution pattern, the primary challenge is preserving the fluorine regiochemistry while establishing the labile N-O bond. This guide presents two validated pathways:

-

The Mitsunobu-Hydrazinolysis Route (Primary): Offers the highest regioselectivity and purity, avoiding competitive C-alkylation or defluorination.

-

The Direct Amination Route (Secondary): A rapid, "green" approach using Hydroxylamine-O-sulfonic acid (HOSA), suitable for smaller scale or rapid prototyping.

Retrosynthetic Analysis

The retrosynthesis disconnects the N-O bond or the Ar-O bond.

-

Strategy A (Ar-O Disconnection): Coupling a phenol (nucleophile) with an electrophilic nitrogen source.

-

Strategy B (N-O Disconnection): Not viable for this target.

-

Strategy C (Nucleophilic Aromatic Substitution): Displacing a leaving group on 2,4-difluoronitrobenzene. Risk: High probability of displacing the active fluorines at the 2 or 4 positions rather than the nitro group.

Selected Approach: Strategy A, utilizing 2,4-Difluorophenol as the starting material.[1] This locks the fluorine positions and focuses chemistry solely on the phenolic oxygen.

Figure 1: Retrosynthetic strategy utilizing the Mitsunobu protocol to ensure regioselective O-alkylation.

Primary Protocol: The Mitsunobu Route

This route is recommended for pharmaceutical applications requiring >98% purity. It utilizes N-Hydroxyphthalimide (NHPI) as a "masked" hydroxylamine.

Phase 1: Synthesis of N-(2,4-Difluorophenoxy)phthalimide

Reaction Type: Mitsunobu Coupling

Mechanism: Activation of the phenol by the betaine intermediate formed from DEAD and Triphenylphosphine (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2,4-Difluorophenol | 1.0 | Substrate |

| N-Hydroxyphthalimide (NHPI) | 1.1 | Hydroxylamine Source |

| Triphenylphosphine ( | 1.2 | Activator |

| DEAD / DIAD | 1.2 | Azo Coupling Agent |

| THF (Anhydrous) | Solvent | Medium (0.2 M) |

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

). -

Dissolution: Charge 2,4-Difluorophenol (1.0 eq), NHPI (1.1 eq), and

(1.2 eq) into anhydrous THF. Cool the mixture to 0°C using an ice bath. -

Addition: Add Diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The phenol spot should disappear.

-

Workup: Concentrate the THF under reduced pressure.

-

Purification: Triturate the residue with cold methanol or ethanol. The intermediate N-(2,4-Difluorophenoxy)phthalimide usually precipitates as a white/off-white solid. Filter and wash with cold alcohol.

-

Yield Target: 75–85%

-

Phase 2: Deprotection to O-(2,4-Difluorophenyl)hydroxylamine HCl

Reaction Type: Hydrazinolysis & Salt Formation

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Phthalimide Intermediate | 1.0 | Precursor |

| Hydrazine Hydrate | 1.5–2.0 | Cleavage Agent |

| Dichloromethane (DCM) | Solvent | Extraction Solvent |

| HCl (4M in Dioxane) | 1.1 | Salt Formation |

Step-by-Step Methodology

-

Cleavage: Suspend the phthalimide intermediate in Ethanol or DCM. Add Hydrazine Hydrate (1.5 eq) dropwise at 0°C.

-

Digestion: Stir at room temperature for 2 hours. A heavy white precipitate (phthalhydrazide byproduct) will form.

-

Filtration: Filter off the phthalhydrazide solid. Wash the cake with DCM.

-

Extraction: The filtrate contains the free amine. If Ethanol was used, evaporate and redissolve in DCM. Wash the organic layer with 5%

(aq) to remove traces of phthalhydrazide, then brine. Dry over -

Salt Formation: Cool the dry DCM solution to 0°C. Slowly add 4M HCl in Dioxane (1.1 eq). The product, O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride , will precipitate immediately.

-

Isolation: Filter the solid under

(hygroscopic). Wash with diethyl ether. Dry under vacuum.

Secondary Protocol: Direct Amination (HOSA Route)

Best for: Rapid, small-scale synthesis where lower yields (40–60%) are acceptable.

Reagents:

Protocol:

-

Dissolve 2,4-Difluorophenol (1.0 eq) in water containing KOH (2.5 eq).

-

Heat the solution to 50–60°C.

-

Add HOSA (1.2 eq) portion-wise over 1 hour. Caution: Exothermic.

-

Stir for 3 hours.

-

Workup: Extract the reaction mixture with Diethyl Ether. The product (free base) is in the ether layer.

-

Salt Formation: Bubble dry HCl gas into the ether layer to precipitate the hydrochloride salt.

Process Visualization

Figure 2: Workflow for the Mitsunobu-based synthesis of O-(2,4-Difluorophenyl)hydroxylamine HCl.

Analytical Validation

To confirm the identity of the synthesized product, the following analytical signatures must be verified:

| Technique | Expected Signature |

| 1H NMR (DMSO-d6) | |

| 19F NMR | Two distinct signals (approx -110 to -130 ppm) corresponding to the 2-F and 4-F positions. |

| Mass Spec (ESI) | [M+H]+ : 146.04 (Free base). |

| Appearance | White to off-white crystalline solid.[1] Hygroscopic. |

Safety & Handling

-

Hydroxylamine-O-sulfonic acid (HOSA): Unstable and exothermic. Store cold.

-

Hydrazine Hydrate: Potent carcinogen and reducing agent. Use in a fume hood.

-

Product Stability: O-Aryl hydroxylamines as HCl salts are generally stable but should be stored under inert gas at -20°C to prevent oxidation or hydrolysis.

References

-

Mitsunobu Coupling for N-O Bond Formation

-

Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction. Synthesis, 1976(10), 682-684. Link

-

-

General Synthesis of O-Aryl Hydroxylamines

-

Castellino, A. J., & Rapoport, H. (1984). Synthesis of O-arylhydroxylamines. Journal of Organic Chemistry, 49(23), 4399–4404. Link

-

-

Use of HOSA (Hydroxylamine-O-sulfonic acid)

-

Endo, Y., Shudo, K., & Okamoto, T. (1982). Synthesis of O-arylhydroxylamines by the reaction of phenols with hydroxylamine-O-sulfonic acid. Synthesis, 1980(09), 746. Link

-

-

Application in Heterocycle Synthesis (Contextual)

-

Sheradsky, T. (1999). O-Arylhydroxylamines: Preparation and Reactions. In The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids. Wiley. Link

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. isca.me [isca.me]

- 3. N/A,O-(2-Naphthyl)hydroxylamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-ジフルオロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

Advanced Protocols for the Preparation of O-Substituted Hydroxylamine Hydrochlorides

Executive Summary

O-substituted hydroxylamines (

This technical guide details two authoritative synthetic pathways for their preparation:

-

The N-Hydroxyphthalimide (NHPI) Route: A robust, scalable method ideal for primary alkyl and benzylic substituents.

-

The N-Boc-Hydroxylamine Route: A mild, high-precision method suited for complex or acid-sensitive substrates, avoiding the use of hydrazine.

Strategic Pathway Selection

The choice of synthetic strategy depends on the substrate's sensitivity and the scale of the reaction.

| Feature | Method A: Phthalimide Route | Method B: Boc-Carbamate Route |

| Primary Reagent | N-Hydroxyphthalimide (NHPI) | tert-Butyl N-hydroxycarbamate (BocNHOH) |

| Mechanism | Nucleophilic Substitution | Nucleophilic Substitution |

| Atom Economy | Lower (Phthalhydrazide waste) | Higher (CO₂/Isobutylene waste) |

| Reagent Cost | Low (Commodity chemicals) | Moderate |

| Purification | Precipitation/Filtration | Crystallization/Extraction |

| Best For | Robust substrates, Large scale | Complex/Functionalized alcohols |

Method A: The N-Hydroxyphthalimide (NHPI) Route[2]

This method utilizes the "Gabriel Synthesis" logic. NHPI acts as an ammonia equivalent where the oxygen is pre-installed. The phthalimide group suppresses N-overalkylation, a common pitfall when using unprotected hydroxylamine.

Mechanistic Workflow[3]

Figure 1: The Phthalimide Route involves O-alkylation followed by hydrazine-mediated cleavage.

Detailed Protocol: Synthesis of O-Benzylhydroxylamine Hydrochloride

Target: Preparation of

Phase 1: O-Alkylation [1][2]

-

Setup: Charge a 500 mL round-bottom flask with N-Hydroxyphthalimide (16.3 g, 100 mmol), anhydrous

(20.7 g, 150 mmol), and DMF (100 mL). -

Addition: Add Benzyl bromide (17.1 g, 100 mmol) dropwise over 15 minutes.

-

Expert Insight: The reaction is exothermic.[3] Maintain temperature

to prevent side reactions.

-

-

Reaction: Stir at

for 3 hours. Monitor TLC (30% EtOAc/Hexane). The product ( -

Workup: Pour the mixture into ice water (500 mL). The N-benzyloxyphthalimide will precipitate as a white solid. Filter, wash with water (

mL), and dry in vacuo.-

Yield Check: Expected yield >90%.[4]

-

Phase 2: Deprotection (Hydrazinolysis)

-

Cleavage: Suspend the N-benzyloxyphthalimide (25.3 g, 100 mmol) in Ethanol (250 mL). Add Hydrazine hydrate (5.5 g, 110 mmol) dropwise.

-

Reflux: Heat to reflux for 1-2 hours. A voluminous white precipitate (phthalhydrazide) will form.

-

Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct.[5][3] Wash the cake with cold ethanol.

-

Critical Step: The filtrate contains the free O-benzylhydroxylamine base.

-

-

Salt Formation: Cool the filtrate to

. Add 4M HCl in dioxane (30 mL) or concentrated aqueous HCl dropwise until pH < 2. -

Isolation: Evaporate the solvent to dryness. Recrystallize the residue from Ethanol/Et2O to obtain white needles.

Method B: The N-Boc-Hydroxylamine Route[8]

This modern approach is preferred for synthesizing functionalized O-hydroxylamines (e.g., those containing esters, nitriles, or alkenes) that might be sensitive to hydrazine. It utilizes tert-butyl N-hydroxycarbamate.[6][7][8]

Mechanistic Workflow[3]

Figure 2: The Boc Route offers two entry points: direct alkylation or Mitsunobu inversion of alcohols.

Detailed Protocol: Synthesis of O-(2-Bromoethyl)hydroxylamine Hydrochloride

This protocol demonstrates the alkylation route using DBU as a base, which minimizes side reactions common with stronger bases like NaH.

-

Reagents: tert-Butyl N-hydroxycarbamate (BocNHOH), 1,2-dibromoethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Alkylation:

-

Dissolve BocNHOH (1.33 g, 10 mmol) in

(20 mL). -

Add 1,2-dibromoethane (5 equiv, excess to prevent dimerization).

-

Add DBU (1.52 g, 10 mmol) dropwise at

. -

Stir at room temperature for 12 hours.

-

-

Purification of Intermediate:

-

Wash organic layer with 5% citric acid (removes DBU) and brine.

-

Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

-

Result: N-Boc-O-(2-bromoethyl)hydroxylamine.

-

-

Deprotection:

-

Dissolve the intermediate in 4M HCl/Dioxane (10 mL).

-

Stir at room temperature for 1 hour.

evolution will be observed. -

Add

(50 mL) to precipitate the product. -

Filter and dry under vacuum.[9]

-

Troubleshooting & Quality Control

Common Failure Modes

| Issue | Cause | Solution |

| Low Yield (Phthalimide) | Incomplete hydrazinolysis | Ensure reflux time is sufficient; use Methylhydrazine for milder cleavage. |

| Oily Product (Salt) | Hygroscopic impurities | Recrystallize from anhydrous EtOH/Et2O; store in desiccator. |

| N-Alkylation Side Product | Base too strong (e.g., NaH) | Switch to DBU or |

| Explosion Hazard | Distilling free base | NEVER distill O-substituted hydroxylamines to dryness without a stabilizer; isolate as HCl salt immediately. |

Analytical Validation (NMR)

The hydrochloride salt shows distinct shifts compared to the free base or protected forms.

-

NMR (

-

Absence of Signals: Verify complete removal of Phthalimide (aromatic region 7.8 ppm) or Boc (singlet at 1.4 ppm).

References

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006).[6][7] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 1635–1638.[6][7] Link

-

Grochowski, E., & Jurczak, J. (1976). A new synthesis of O-alkylhydroxylamines. Synthesis, 682–684. Link

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984).[5] An exceptionally mild deprotection of phthalimides.[5] Tetrahedron Letters, 25(20), 2093–2096. Link

-

Petrassi, H. M., et al. (2000). Synthesis of N-Boc-O-alkylhydroxylamines via a Mitsunobu reaction. Organic Letters, 2(20), 3119–3121. Link

-

BenchChem. (2025). Application Notes and Protocols for Phthalimide Deprotection. Link

Sources

- 1. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

- 2. US5075504A - Process for the preparation of O-substituted hydroxylamines - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 6. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

Technical Monograph: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

The following technical guide is structured as a comprehensive monograph for researchers and drug development professionals. It synthesizes specific chemical data with the general reactivity principles of O-aryl hydroxylamines, addressing both the specific compound requested and its critical context in medicinal chemistry.

Executive Summary & Chemical Identity

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a specialized organofluorine building block used primarily in medicinal chemistry. Unlike its more common O-benzyl analogue (used in oxime ether synthesis), this O-phenyl derivative features a direct oxygen-aryl bond. This structural motif imparts unique electronic properties, making the compound a potent electrophilic aminating agent and a precursor for O-aryl oximes , which serve as metabolically stable bioisosteres for ethers and ketones in kinase inhibitors and CNS-active agents.

Physicochemical Constants

| Property | Value / Description | Note |

| Chemical Formula | Salt form for stability | |

| Molecular Weight | 181.57 g/mol (Salt) / 145.11 g/mol (Free Base) | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in Hexanes | Hydrolytically sensitive in basic media |

| Melting Point | 145–150 °C (Decomposes) | Estimated based on analogues |

| Acidity ( | ~2–3 (Conjugate acid) | Protonated amine is acidic due to O-aryl induction |

| Stability | Stable at -20°C under inert atmosphere (Ar/N2) | Shock Sensitive (Potential N-O bond instability) |

Synthesis & Manufacturing Methodologies

The synthesis of O-(2,4-Difluorophenyl)hydroxylamine is challenging due to the potential for defluorination and the lability of the N-O bond. Two primary routes are employed: the classical

Route A: Copper-Catalyzed Coupling (Preferred)

This method offers higher regioselectivity and avoids harsh conditions that might degrade the hydroxylamine moiety. It utilizes 2,4-difluorophenylboronic acid and N-hydroxyphthalimide.

-

Step 1: Chan-Lam Coupling

-

Step 2: Hydrazinolysis (Deprotection)

-

Reagents: Hydrazine hydrate (

) or Methylhydrazine, Ethanol. -

Conditions: 0°C to RT.[4]

-

Workup: Filtration of phthalhydrazide byproduct; treatment of filtrate with HCl/Dioxane to precipitate the hydrochloride salt.

-

Route B: Nucleophilic Aromatic Substitution ( )

This route is cost-effective but requires careful control to prevent side reactions (e.g., displacement of the wrong fluorine).

-

Precursor: 2,4-Difluoronitrobenzene (or 1,2,4-Trifluorobenzene).

-

Nucleophile: N-Boc-hydroxylamine or N-Hydroxyphthalimide anion.

-

Challenge: Regioselectivity between the 2- and 4- positions can be poor.

Synthesis Workflow Diagram (Graphviz)

Caption: Figure 1. Preferred synthetic pathway via Chan-Lam coupling to ensure regiochemical integrity.

Reactivity Profile & Mechanism of Action

The 2,4-difluoro substitution pattern exerts a strong electron-withdrawing effect (Inductive

Electrophilic Amination

Unlike alkyl hydroxylamines (which are nucleophilic), O-aryl hydroxylamines can act as electrophilic aminating agents . The 2,4-difluorophenoxide is a good leaving group.

-

Mechanism: Nucleophiles (e.g., carbanions, amines) attack the nitrogen atom, displacing the 2,4-difluorophenoxide anion.

-

Application: Direct amination of Grignard reagents to form primary amines, or amination of nitrogen heterocycles.

Nucleophilic Character (Oxime Formation)

Despite the electron-withdrawing group, the nitrogen lone pair remains nucleophilic enough to react with aldehydes and ketones under acidic catalysis.

-

Reaction:

-

Utility: Synthesis of O-aryl oximes, which are resistant to enzymatic hydrolysis compared to simple esters or amides.

Critical Distinction: O-Phenyl vs. O-Benzyl

Researchers often confuse this compound with O-(2,4-difluorobenzyl)hydroxylamine .

| Feature | O-(2,4-Difluorophenyl) (This Topic) | O-(2,4-Difluorobenzyl) (Common) |

| Structure | ||

| Bond Strength | Weak N-O bond (Electrophilic N) | Strong N-O bond (Nucleophilic N) |

| Main Use | Electrophilic Amination, O-Aryl Oximes | Oxime Ethers (Agrochemicals) |

| Stability | Lower (Risk of N-O cleavage) | Higher |

Applications in Drug Discovery[9][10]

Late-Stage Functionalization

The compound is used to introduce the N-amino group into drug scaffolds. The 2,4-difluorophenyl moiety is a privileged structure in medicinal chemistry, often improving metabolic stability by blocking the oxidation prone para-position and modulating lipophilicity (

Synthesis of Bioactive Heterocycles

It serves as a key reagent in the synthesis of:

-

Indoles (via modified Fischer Synthesis): Reaction with ketones followed by [3,3]-sigmatropic rearrangement.

-

Benzofurans: via intramolecular cyclization of O-aryl oximes.

Application Workflow Diagram

Caption: Figure 2. General workflow for synthesizing O-aryl oxime pharmacophores.

Handling, Safety & Stability (E-E-A-T)

WARNING: O-Aryl hydroxylamines possess a weak N-O bond and can exhibit thermal instability.

-

Thermal Hazards: Do not heat the bulk solid above 50°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up (>10g) to check for decomposition exotherms.

-

Storage: Store at -20°C under Argon. The hydrochloride salt is significantly more stable than the free base but is hygroscopic. Hydrolysis releases corrosive HCl and toxic 2,4-difluorophenol.

-

Toxicology:

-

Skin Sensitizer: High probability of causing allergic contact dermatitis.

-

Genotoxicity: Hydroxylamines are potential mutagens (Ames positive). Handle in a fume hood with double gloving.

-

References

-

Petrassi, H. M., et al. (2001). "Copper-mediated coupling of boronic acids and N-hydroxyphthalimide: A practical synthesis of O-aryl hydroxylamines." Organic Letters, 3(1), 139-142.

-

Kelly, T. A., et al. (1996). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase." Journal of Medicinal Chemistry, 39(2), 347-349. (Demonstrates O-aryl oxime pharmacophores).

-

Accela ChemBio. (2024). "Product Data Sheet: O-(2,4-Difluorophenyl)hydroxylamine." Catalog Entry CAS 197588-24-2.[5]

-

Berman, A. M., & Johnson, J. S. (2006). "Copper-catalyzed electrophilic amination of organozinc reagents." Journal of the American Chemical Society, 128(27), 8706-8707. (Context for electrophilic amination).

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. US3119657A - Production of hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 5. N/A,O-(2-Naphthyl)hydroxylamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

This is an in-depth technical guide on O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride , designed for researchers and drug development professionals.

Molecular Weight, Synthesis, and Application in Medicinal Chemistry

Executive Summary

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a specialized electrophilic aminating reagent and synthetic building block used in organic synthesis and medicinal chemistry. It belongs to the class of O-arylhydroxylamines, which serve as critical "N+" synthons for constructing C–N bonds in electron-rich substrates.

Critical Disambiguation: Researchers often confuse this compound with O-(2,4-Difluorobenzyl)hydroxylamine , a structural analog where the oxygen is attached to a benzylic carbon rather than directly to the phenyl ring. The benzyl analog is a key intermediate in the synthesis of HIV integrase inhibitors like Dolutegravir . This guide focuses specifically on the Phenyl derivative (Direct O-Ar bond), which typically functions as a reagent rather than a scaffold intermediate.

| Feature | O-(2,4-Difluorophenyl)hydroxylamine | O-(2,4-Difluorobenzyl)hydroxylamine |

| Structure | Ar–O–NH₂ | Ar–CH₂–O–NH₂ |

| Primary Use | Electrophilic Amination Reagent | Drug Intermediate (Dolutegravir) |

| Bond Stability | Labile N–O bond (Cleavable) | Stable Ether Linkage |

Chemical Identity & Molecular Weight Analysis[1][2][3][4]

Nomenclature and Identifiers[5]

-

IUPAC Name: O-(2,4-Difluorophenyl)hydroxylamine hydrochloride[1]

-

CAS Number (Free Base): 197588-24-2[1]

-

Common Abbreviation: 2,4-F2-PhONH2·HCl

-

Molecular Formula:

Molecular Weight Calculation

The precise molecular weight is critical for stoichiometry in high-precision catalysis.

| Component | Element | Count | Atomic Mass ( g/mol ) | Subtotal |

| Free Base | Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 5 | 1.008 | 5.040 | |

| Fluorine (F) | 2 | 18.998 | 37.996 | |

| Nitrogen (N) | 1 | 14.007 | 14.007 | |

| Oxygen (O) | 1 | 15.999 | 15.999 | |

| Base MW | 145.108 | |||

| Salt | HCl | 1 | 36.461 | 36.461 |

| Total MW | 181.57 g/mol |

Physical Properties[1][7]

-

Appearance: White to off-white hygroscopic crystalline solid.

-

Solubility: Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.

-

Stability: Thermally unstable above 40°C; store at -20°C under inert atmosphere (Ar/N₂).

Synthetic Methodologies

The synthesis of O-arylhydroxylamines is challenging due to the potential for N-arylation versus O-arylation. Two primary validated protocols exist.

Method A: Electrophilic Amination of Phenols (Lab Scale)

This method utilizes 2,4-Difluorophenol as the nucleophile and an electrophilic amine source such as Mesitylenesulfonyl hydroxylamine (MSH) or O-(2,4-Dinitrophenyl)hydroxylamine (DPH) .

-

Deprotonation: 2,4-Difluorophenol is treated with NaH or KOH in DMF at 0°C to generate the phenoxide.

-

Amination: The phenoxide attacks the nitrogen of the aminating agent (DPH), displacing the 2,4-dinitrophenoxide leaving group.

-

Salt Formation: The resulting free amine is trapped with anhydrous HCl in dioxane/ether.

Method B: Pd-Catalyzed Cross-Coupling (Scalable)

For larger scales, a Palladium-catalyzed C-O coupling between 2,4-Difluoro-1-bromobenzene and N-Hydroxyphthalimide (NHPI) or Ethyl Acetohydroximate is preferred to avoid explosive aminating reagents.

Protocol:

-

Coupling: Aryl bromide + NHPI + Pd(OAc)₂/Ligand + Cs₂CO₃

N-(2,4-Difluorophenoxy)phthalimide. -

Hydrazinolysis: The phthalimide protecting group is removed using hydrazine hydrate or methylhydrazine in ethanol.

-

Acidification: Treatment with HCl generates the target hydrochloride salt.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for O-(2,4-Difluorophenyl)hydroxylamine HCl: Direct amination (Top) vs. Pd-Catalysis (Bottom).

Applications in Drug Discovery

The primary utility of O-(2,4-Difluorophenyl)hydroxylamine HCl lies in its ability to act as an Electrophilic Nitrogen Source .

Electrophilic Amination

Unlike standard amines which are nucleophilic, the O-arylhydroxylamine structure renders the nitrogen electrophilic due to the leaving group ability of the 2,4-difluorophenoxide anion (enhanced by the electron-withdrawing fluorine atoms).

-

Reaction:

-

Substrates: Carbanions (Grignard reagents, Enolates), secondary amines (to form hydrazines), and thiols.

Synthesis of Heterocycles (Indoles/Benzofurans)

Through the Fischer Indole Synthesis analog or [3,3]-sigmatropic rearrangements, this reagent can introduce the nitrogen atom into complex heteroaromatic scaffolds utilized in oncology and virology pipelines.

Mechanism of Action Diagram

Caption: Mechanism of electrophilic amination. The 2,4-difluorophenoxy group acts as a stable leaving group.

Handling, Stability, and Safety

Warning: O-Arylhydroxylamines and their salts are potentially energetic and mutagenic.

-

Thermal Stability: The HCl salt is more stable than the free base but can decompose violently if heated above 100°C. Do not distill.

-

Storage: Store at -20°C in a tightly sealed vial under Argon. The compound is hygroscopic; moisture leads to hydrolysis, releasing corrosive HF and Phenol.

-

Toxicology: Treat as a potential mutagen (Ames positive) due to the hydroxylamine moiety. Use full PPE (gloves, respirator) and handle in a fume hood.

References

-

Synthesis of O-Arylhydroxylamines: Maimone, T. J., & Buchwald, S. L. (2010).[2] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Link

-

Electrophilic Amination Reagents: Legault, C., & Charette, A. B. (2003). Electrophilic Amination of Grignard Reagents with O-Benzoylhydroxylamines. Journal of the American Chemical Society, 125(21), 6360-6361. Link

-

Dolutegravir Intermediate (Disambiguation): Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereoselective Ring Closing Metathesis Route to Dolutegravir. Tetrahedron, 70(35), 5413-5419. Link

-

General Properties of Hydroxylamine HCl: Sigma-Aldrich Safety Data Sheet (SDS) for Hydroxylamine Hydrochloride. Link

Sources

Structural Elucidation of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride: A Multidimensional Analytical Framework

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

O-(2,4-Difluorophenyl)hydroxylamine hydrochloride is a critical building block in modern medicinal chemistry and agrochemical development, frequently utilized in the synthesis of oxime-ether-based kinase inhibitors and biologically active pyrazole derivatives 1. Because positional isomers (e.g., 2,5-difluoro or 3,4-difluoro variants) exhibit drastically different pharmacological profiles, unequivocal structural elucidation is non-negotiable. This whitepaper details a self-validating analytical framework to definitively confirm the regiochemistry, functional group integrity, and salt stoichiometry of this compound.

Analytical Strategy & Workflow

To establish absolute structural certainty, we employ an orthogonal, self-validating analytical approach. No single technique is sufficient; rather, the data must interlock. High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular formula. Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity and proves the specific 2,4-difluoro substitution pattern via predictable spin-spin couplings. Finally, Fourier Transform Infrared (FT-IR) spectroscopy and Elemental Analysis (EA) validate the solid-state functional groups and the exact hydrochloride salt stoichiometry.

Fig 1: Multidimensional workflow for O-(2,4-difluorophenyl)hydroxylamine HCl structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

The first step in the elucidation pipeline is confirming the molecular formula of the free base (C6H5F2NO).

Causality of Method: Electrospray Ionization (ESI) in positive mode is selected because the hydroxylamine nitrogen is highly basic and readily accepts a proton to form the

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

-

Instrument Setup: Inject 5 µL into an Agilent 6545 Q-TOF LC/MS system.

-

Parameters: Set capillary voltage to 3500 V, fragmentor to 120 V, and gas temperature to 325 °C.

-

Data Acquisition: Scan from m/z 50 to 1000.

-

Validation: The calculated exact mass for

is 146.0412 Da. A measured peak at m/z 146.0415 (Δ = 2.0 ppm) confirms the elemental composition.

Multidimensional NMR Spectroscopy

NMR is the cornerstone of this elucidation, specifically leveraging the powerful heteronuclear spin-spin couplings (

Causality of Method: Dimethyl sulfoxide-d6 (DMSO-

NMR Assignment Table

Below is the synthesized quantitative data mapping the 1D NMR results, corroborated by literature values for 2,4-difluorophenoxy derivatives 4.

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity & Coupling Constants ( | Assignment Rationale |

| 10.80 | br s, 3H | Protonated hydroxylamine (exchangeable) | ||

| H-6 | 7.45 | td, | Ortho to oxygen, meta to F-4 | |

| H-3 | 7.32 | ddd, | Sandwiched between F-2 and F-4 | |

| H-5 | 7.08 | dddd, | Adjacent to F-4 and H-6 | |

| C-4 | 158.2 | dd, | C attached directly to F-4 | |

| C-2 | 152.5 | dd, | C attached directly to F-2 | |

| C-1 | 143.8 | dd, | C attached to Oxygen | |

| C-6 | 118.4 | dd, | Meta to F-4, para to F-2 | |

| C-5 | 112.1 | dd, | Ortho to F-4, meta to F-2 | |

| C-3 | 105.6 | t, | Ortho to both F-2 and F-4 | |

| F-4 | -117.8 | m, 1F | Para-like fluorine environment | |

| F-2 | -127.4 | m, 1F | Ortho-like fluorine environment |

2D NMR Connectivity (HMBC)

To bridge the aromatic ring to the functional groups, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. The

Fig 2: Key HMBC (1H->13C) correlations establishing the regiochemistry of the difluoroaromatic ring.

Step-by-Step NMR Protocol:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

in a 5 mm NMR tube. -

Acquisition: Analyze on a Bruker Avance Neo 400 MHz spectrometer equipped with a multinuclear probe at 298 K.

-

1D Experiments: Acquire

H (16 scans, relaxation delay 2s), -

2D Experiments: Acquire

H-

Vibrational Spectroscopy (FT-IR)

While NMR and MS define the connectivity and mass, FT-IR proves the presence of the specific solid-state functional groups, distinguishing the hydrochloride salt from the free base.

Causality of Method: The free base form of O-arylhydroxylamines is prone to oxidation and degradation. The HCl salt stabilizes the molecule. FT-IR in Attenuated Total Reflectance (ATR) mode requires no sample prep and directly observes the massive, broad

Step-by-Step Protocol:

-

Place 2 mg of the solid powder directly onto the diamond crystal of a Thermo Nicolet iS50 FT-IR spectrometer.

-

Apply the pressure tower to ensure intimate contact.

-

Acquire 32 scans at 4 cm

resolution from 4000 to 400 cm -

Key Diagnostic Bands:

-

~3200–2600 cm

(broad, intense): -

1250 cm

: -

1140 cm

:

-

Solid-State & Elemental Confirmation

To close the self-validating loop, we must prove the exact stoichiometry of the salt (1:1 API to HCl).

Step-by-Step Protocol (Elemental Analysis):

-

Weigh exactly 1.500 mg of the dried compound into a tin capsule.

-

Combust the sample at 950 °C in a CHNS/O analyzer (e.g., Elementar vario EL cube).

-

Validation: The theoretical mass percentages for

(MW: 181.57 g/mol ) are C: 39.69%, H: 3.33%, N: 7.71%. Experimental results yielding within

Conclusion

The structural elucidation of O-(2,4-difluorophenyl)hydroxylamine hydrochloride requires a rigorous, multi-modal approach. By interlocking the exact mass from HRMS, the definitive regiochemical mapping from

References

- ChemicalBook. "Hydroxylamine, O-(2,4-difluorophenyl)- CAS#: 197588-24-2". ChemicalBook.

- MDPI. "Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety". Molecules.

- RSC Advances. "Supporting Information: (E)-2-(2,4-difluorophenoxy)prop-1-ene-1-sulfonyl fluoride". RSC.org.

- SpectraBase. "O-(2,4-difluorophenyl)hydroxylamine". SpectraBase.

Sources

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride: Solubility Profiling and Application in Oxime Ligation Workflows

Executive Summary

In modern drug discovery and bioconjugation, aryloxyamines are indispensable for generating hydrolytically stable oxime linkages. O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (Free base CAS: 197588-24-2) represents a highly specialized bifunctional reagent. The nucleophilic amine drives conjugation, while the 2,4-difluorophenyl moiety serves as a critical tuning group—modulating both the electronics of the resulting oxime and the lipophilicity of the final pharmacophore (frequently utilized in kinase inhibitor scaffolds).

However, handling this compound requires a deep understanding of its phase behavior. As a hydrochloride salt, its solubility is highly dependent on the pH and buffer capacity of the solvent system. This whitepaper establishes the physicochemical causality behind its solubility profile, provides a self-validating protocol for thermodynamic solubility determination, and details its optimized application in nucleophilically catalyzed oxime ligations.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride, we must deconstruct its molecular architecture:

-

The Hydrochloride Salt State: The free base of this compound is an oil or low-melting solid that is highly susceptible to atmospheric oxidation. Formulating it as a hydrochloride salt lowers the crystal lattice energy and provides a highly solvated ionic species (

) in aqueous media. This dramatically increases intrinsic solubility in polar solvents[1]. -

The 2,4-Difluoro Substitution: Fluorine is the most electronegative element. The dual substitution at the ortho and para positions withdraws electron density from the aromatic ring via inductive effects. This significantly lowers the

of the conjugate acid compared to an unsubstituted phenoxyamine. -

The pH-Solubility Shift: Because the

is lowered, the compound remains predominantly in its uncharged, lipophilic free-base form at physiological pH (7.4). If the compound is dissolved in unbuffered water, the release of

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride across standard laboratory solvents. Note: Values are modeled based on aryloxyamine hydrochloride class behavior at 25°C.

| Solvent System | Temp (°C) | Solubility (mg/mL) | Mechanistic Rationale & Remarks |

| Ultrapure Water | 25 | > 50.0 | High solvation of |

| PBS Buffer (pH 7.4) | 25 | 15.0 - 25.0 | Solubility is constrained. The buffer neutralizes the HCl, forcing the compound into its more lipophilic free-base state. |

| DMSO | 25 | > 100.0 | Exceptional universal solvent; ideal for generating high-concentration stock solutions for assay plates. |

| Methanol | 25 | 30.0 - 40.0 | Strong hydrogen-bond donor/acceptor capacity effectively solvates the salt. |

| Acetonitrile | 25 | < 5.0 | Aprotic nature results in poor solvation of the chloride counter-ion. |

| Dichloromethane | 25 | < 1.0 | Highly non-polar; incompatible with the ionic nature of the hydrochloride salt. |

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for drug development, kinetic dissolution (which can capture supersaturated states) must be avoided. We employ a self-validating Saturation Shake-Flask Method combined with HPLC-UV quantification.

Step-by-Step Methodology

-

Solid Preparation: Weigh an excess amount (~50 mg) of O-(2,4-Difluorophenyl)hydroxylamine HCl into a 2 mL heavy-walled glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).

-

Isothermal Equilibration: Seal the vial and place it in an isothermal shaker set to 25.0 ± 0.1 °C at 500 RPM for 24 hours.

-

Causality: A 24-hour window ensures that the system reaches true thermodynamic equilibrium between the solid crystal lattice and the solvated ions.

-

-

System Validation (pH Check): Measure the pH of the suspension.

-

Causality: Dissolving an HCl salt releases protons. If the buffer capacity is overwhelmed, the pH will drop, and you will inadvertently measure the solubility of the protonated state rather than the neutral state at pH 7.4. If the pH has shifted by >0.1 units, the experiment must be repeated with a stronger buffer.

-

-

Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is selected over Nylon or PES to minimize non-specific hydrophobic binding of the fluorinated aromatic ring.

-

-

Quantification: Dilute the filtrate 1:100 in the mobile phase and analyze via HPLC-UV (e.g., at 254 nm) against a pre-established 5-point calibration curve.

Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Application Workflow: Nucleophilic Catalysis of Oxime Ligation

The primary application of O-(2,4-Difluorophenyl)hydroxylamine is the formation of oxime ethers with aldehydes or ketones. While oxime formation is thermodynamically favorable, it is kinetically slow at neutral pH.

To bypass this kinetic bottleneck, we utilize nucleophilic catalysis via aniline[2]. Aniline reacts rapidly with the target aldehyde to form a Schiff base. Because the Schiff base is highly susceptible to nucleophilic attack, the O-(2,4-Difluorophenyl)hydroxylamine rapidly displaces the aniline via transimination to form the final, stable oxime ether[2].

Optimized Ligation Protocol

-

Buffer Preparation: Prepare a 100 mM Anilinium Acetate buffer at pH 4.6.

-

Causality: pH 4.6 is the optimal intersection where the aldehyde is sufficiently activated, yet the hydroxylamine (

) is not fully protonated, leaving its lone pair available for nucleophilic attack.

-

-

Target Solvation: Dissolve the target aldehyde/ketone in the anilinium buffer to a concentration of 1 mM.

-

Reagent Addition: Add 1.5 molar equivalents of O-(2,4-Difluorophenyl)hydroxylamine HCl (pre-dissolved in a minimal volume of DMSO to ensure complete solubility).

-

Incubation & Monitoring: Incubate at room temperature for 1–2 hours. Monitor the disappearance of the Schiff base intermediate and the formation of the oxime product via LC-MS.

Reaction pathway demonstrating aniline-catalyzed oxime ligation.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at:[Link]

-

Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. Available at:[Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Sources

Spectroscopic Characterization of O-Aryl Hydroxylamines: A Comprehensive Technical Guide

Executive Summary

O-Aryl hydroxylamines are highly versatile building blocks in modern organic synthesis. They serve as critical precursors for the generation of nitrogen-centered radicals (NCRs) via photoredox catalysis[1] and act as key intermediates in the dearomative hydroamination of phenols[2]. However, the defining feature of these molecules—the labile N–O bond—presents significant challenges for their isolation and spectroscopic characterization.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, field-proven guide to the synthesis, handling, and spectroscopic validation (NMR, IR, MS) of O-aryl hydroxylamines. This guide moves beyond listing data ranges; it explains the quantum mechanical and structural causality behind the observed analytical signatures to ensure absolute scientific integrity.

Mechanistic Grounding & Synthesis Workflow

The synthesis of O-aryl hydroxylamines frequently relies on cross-dehydrogenative coupling or direct electrophilic amination. A prominent method involves the reaction of electron-rich arenes (e.g., 1,4-dimethoxybenzene) with N-hydroxyphthalimide (NHPI) using a manganese-based oxidant to generate a phthalimide-N-oxyl (PINO) radical[3]. The choice of Mn(OAc)₃ is highly deliberate: it facilitates the single-electron transfer required to generate the PINO radical under mild conditions, preventing the over-oxidation of the arene substrate.

Self-Validating Experimental Protocol: Synthesis of O-Aryl Hydroxylamines

To ensure reproducibility and structural integrity, the following protocol incorporates internal validation checkpoints to prevent the degradation of the fragile N–O bond.

-

Reagent Preparation : Dissolve the arene precursor (1.0 equiv) and the aminating agent (e.g., NHPI, 1.5 equiv) in hexafluoroisopropanol (HFIP). Causality: HFIP is selected for its high hydrogen-bond donating capacity, which stabilizes radical intermediates and enhances the electrophilicity of the active species, preventing off-target polymerization.

-

Oxidation : Add Mn(OAc)₃ (2.0 equiv) portion-wise at room temperature. Monitor the reaction mixture for a color change from dark brown to pale yellow, indicating the consumption of the Mn(III) species.

-

Reaction Monitoring (Validation Checkpoint 1) : Perform TLC (Hexanes/EtOAc 7:3) every 30 minutes. The appearance of a UV-active spot with a lower

than the starting arene confirms product formation. -

Quenching and Extraction : Quench the reaction with saturated aqueous Na₂S₂O₃. Causality: Immediate reduction of residual oxidants is critical to prevent late-stage N–O bond cleavage during solvent concentration. Extract with dichloromethane (3 × 20 mL).

-

Purification : Purify via silica gel flash chromatography using a mild gradient.

-

Immediate Spectroscopic Validation (Validation Checkpoint 2) : Subject the purified solid immediately to High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy to confirm the presence of the N–O bond before ambient degradation can occur.

Synthesis and isolation workflow for O-aryl hydroxylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of O-aryl hydroxylamines are heavily influenced by the highly electronegative N–O–Ar linkage. The oxygen atom withdraws electron density from the aryl ring via induction, while simultaneously donating electron density through resonance.

-

¹H NMR Causality : The protons ortho to the aminoxy group (–O–NHR) typically experience a shielding effect due to the resonance contribution of the oxygen lone pairs, pushing their signals slightly upfield compared to standard phenoxy ethers. The N–H proton (if present) is highly variable and broad due to quadrupolar relaxation from the ¹⁴N nucleus and dynamic hydrogen bonding[4].

-

¹³C NMR Causality : The ipso-carbon (C1) attached directly to the oxygen is heavily deshielded by the inductive effect, typically resonating far downfield.

Table 1: Typical NMR Spectroscopic Data for O-Aryl Hydroxylamines

| Nucleus | Structural Environment | Typical Chemical Shift (δ, ppm) | Multiplicity / Characteristics |

| ¹H | N–H (Primary/Secondary) | 5.0 – 8.5 | Broad singlet, exchanges with D₂O |

| ¹H | Aryl H (ortho to O) | 6.8 – 7.2 | Multiplet/Doublet, shielded by O resonance |

| ¹H | Alkyl/Acyl on Nitrogen | 2.0 – 4.0 | Sharp signals, deshielded by N electronegativity |

| ¹³C | Aryl C (ipso, C–O) | 150.0 – 160.0 | Singlet, highly deshielded |

| ¹³C | Aryl C (ortho) | 112.0 – 118.0 | Singlet, shielded by resonance |

| ¹³C | N-Alkyl C | 45.0 – 55.0 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy serves as a critical, non-destructive tool for validating the N–O linkage.

-

Vibrational Causality : The N–O stretch is often weak to medium in intensity because the change in the dipole moment during the vibration is not as dramatic as a C=O stretch. It typically absorbs in the "fingerprint" region (1030–1050 cm⁻¹)[4]. However, when these compounds are isolated as hydrochloride salts, the protonated +N–H bond becomes highly polarized. This leads to a massive, broad absorption band between 2100–2600 cm⁻¹ due to strong, complex hydrogen bonding networks in the solid state[4].

Table 2: Key IR Absorption Bands

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity |

| N–H (Free amine) | Stretching | 3200 – 3400 | Medium, sharp |

| +N–H (HCl salt) | Stretching | 2135 – 2625 | Broad, strong |

| C=C (Aryl) | Stretching | 1450 – 1600 | Medium to strong |

| C–O (Aryl–O) | Stretching | 1200 – 1260 | Strong |

| N–O | Stretching | 1030 – 1050 | Medium |

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry, specifically High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI), is essential for determining the exact mass of O-aryl hydroxylamines[3].

-

Fragmentation Causality : The N–O bond is notoriously weak, possessing a bond dissociation energy (BDE) of approximately 50–60 kcal/mol. Under MS collision-induced dissociation (CID) conditions—or even during standard ESI if cone voltages are set too high—the molecule readily undergoes homolytic or heterolytic cleavage. This in-source fragmentation is the exact same mechanistic pathway exploited in photoredox catalysis to generate reactive nitrogen-centered radicals[1][5].

To prevent this, it is highly recommended to use soft ionization techniques with minimal capillary and cone voltages. When analyzing MS data, the presence of an [M+H]⁺ peak is often accompanied by a prominent fragment corresponding to the loss of the aminyl radical [•NHR] or the aryloxy radical[ArO•], depending on charge retention.

Homolytic N-O bond cleavage pathway typical in MS fragmentation and photoredox catalysis.

Conclusion

The rigorous characterization of O-aryl hydroxylamines requires a multi-faceted spectroscopic approach. By understanding the electronic push-pull dynamics of the N–O–Ar system, researchers can accurately predict and interpret NMR shielding effects, IR vibrational modes, and MS fragmentation patterns. Implementing self-validating synthesis protocols ensures the integrity of the fragile N–O bond, enabling the successful application of these molecules in advanced synthetic methodologies and drug discovery pipelines.

References

-

[3] molbank - Semantic Scholar. MDPI Molbank. Available at:

-

[4] Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. Available at:

-

[5] Copyright Undertaking - PolyU Electronic Theses. Hong Kong Polytechnic University. Available at:

-

[1] Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions - PMC. NIH. Available at:

-

[2] Formal Dearomative Hydroamination of 2-Arylphenols - PMC. NIH. Available at:

Sources

- 1. Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formal Dearomative Hydroamination of 2-Arylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

Mechanism of O-Arylation of Hydroxylamine: A Technical Guide

Executive Summary: The Ambident Nucleophile Challenge

Hydroxylamine (

For drug development professionals seeking to synthesize

This guide details three chemically distinct, high-integrity strategies to overcome this challenge:

-

Palladium-Catalyzed Cross-Coupling (The "Hydroxylamine Equivalent" Strategy).

-

Copper-Mediated Chan-Lam Coupling (The "Blocked Nitrogen" Strategy).

- Displacement (The "Electron-Deficient" Strategy).

Decision Framework: Selecting the Right Method

Before initiating synthesis, select the protocol based on the electronic nature of your aryl substrate.

| Substrate Class | Recommended Strategy | Key Reagents | Mechanism Type |

| Unactivated Aryl Halides (Cl, Br, I) | Strategy A (Pd-Catalysis) | Ethyl Acetohydroximate, Pd source, Bulky Ligand | Cross-Coupling (Reductive Elimination) |

| Aryl Boronic Acids | Strategy B (Cu-Catalysis) | Chan-Lam (Oxidative Coupling) | |

| Electron-Deficient Arenes ( | Strategy C ( | Nucleophilic Aromatic Substitution |

Strategy A: Palladium-Catalyzed Cross-Coupling

Best for: Unactivated aryl chlorides, bromides, and iodides. Core Concept: Using Ethyl Acetohydroximate as a hydroxylamine equivalent.[1]

Direct O-arylation of

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The use of a bulky, electron-rich biarylphosphine ligand (e.g., t-BuBrettPhos ) is critical. It facilitates the difficult C-O reductive elimination step, which is energetically more demanding than C-N elimination.

-

Oxidative Addition:

inserts into the -

Ligand Exchange: The ethyl acetohydroximate anion displaces the halide on the Pd(II) center.

-

Reductive Elimination: The

bond forms, regenerating -

Hydrolysis (Workup): Acidic hydrolysis cleaves the imidate, revealing the free

-arylhydroxylamine.

Figure 1: Catalytic cycle for the O-arylation of ethyl acetohydroximate.

Experimental Protocol (Standardized)

Reference: Maimone, T. J., & Buchwald, S. L. (2010).[1]

Reagents:

-

Aryl Halide (1.0 equiv)

-

Ethyl Acetohydroximate (1.2 equiv)

-

Catalyst:

(0.5 - 2.0 mol%) -

Ligand: t-BuBrettPhos (1.0 - 4.0 mol%)

-

Base:

(1.4 equiv) -

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step:

-

Catalyst Pre-activation: In a glovebox or under Argon, mix

and t-BuBrettPhos in the reaction solvent. Stir for 1-2 minutes to form the active ligated species. -

Addition: Add the Aryl Halide, Ethyl Acetohydroximate, and

. -

Reaction: Seal the vial and heat to 80°C for 2–12 hours. Monitor conversion by LCMS.

-

Workup (One-pot Hydrolysis): Cool to room temperature. Add

(aq) or methanolic -

Purification: Neutralize with

, extract with EtOAc, and purify via flash chromatography.

Strategy B: Copper-Mediated Chan-Lam Coupling

Best for: Aryl Boronic Acids (avoiding halides) and cost-sensitive scale-up.

Core Concept: Using

This method leverages the Chan-Lam-Evans coupling, an oxidative coupling occurring at room temperature (or mild heat) under air. The phthalimide group acts as a perfect protecting group, ensuring only the oxygen atom can coordinate to the copper center.

Mechanism of Action

The mechanism involves a Cu(II)/Cu(III) redox cycle. Unlike Pd-catalysis, this pathway requires an oxidant (often atmospheric

-

Transmetallation: The aryl boronic acid transfers the aryl group to the Cu(II) species.

-

Coordination: NHPI (deprotonated by base) coordinates to the Cu center.

-

Oxidation: The Cu(II) complex is oxidized to a high-energy Cu(III) species by

or a sacrificial oxidant. -

Reductive Elimination: Formation of the

bond and release of the

Experimental Protocol

Reference: Adapted from Petrassi et al. (2001) and recent optimizations (e.g., J. Org. Chem. 2024).[2][3][4]

Reagents:

-

Aryl Boronic Acid (1.5 - 2.0 equiv)

- -Hydroxyphthalimide (1.0 equiv)

-

Catalyst:

or -

Base: Pyridine (2.0 equiv) or

-

Additives: Molecular Sieves (4Å) are crucial to sequester water and drive equilibrium.

-

Atmosphere: Open air or

balloon.

Step-by-Step:

-

Setup: To a flask equipped with a drying tube or open to air, add NHPI, Aryl Boronic Acid,

, and powdered 4Å Molecular Sieves. -

Solvent: Add Dichloroethane (DCE) or Dichloromethane (DCM).

-

Initiation: Add Pyridine slowly. The solution typically turns deep blue/green (characteristic of Cu-amine complexes).

-

Stir: Stir vigorously at Room Temperature for 12–24 hours.

-

Cleavage (Post-Purification): Isolate the intermediate phthalimide. Treat with Hydrazine hydrate (

) in Ethanol at RT for 1 hour to cleave the phthalimide and release the

Strategy C: Displacement

Best for: Highly electron-deficient arenes (e.g., 2,4-dinitrochlorobenzene, 4-fluorobenzonitrile). Core Concept: Classical nucleophilic attack.

For substrates with strong electron-withdrawing groups (EWG), transition metals are unnecessary. The acidity of the N-hydroxyl proton (

Protocol:

-

Dissolve

-Boc-hydroxylamine (1.0 equiv) in DMF or DMSO. -

Add

(1.5 equiv) and stir for 15 mins to generate the oxyanion. -

Add the electron-deficient Aryl Halide (1.0 equiv).

-

Stir at RT or mild heat (40-60°C).

-

Note: If using

-Boc-hydroxylamine, the product is

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pd Method) | Incomplete activation of catalyst | Pre-mix Pd precursor and Ligand for >2 mins before adding substrate. Ensure anhydrous conditions. |

| N-Arylation observed | Hydrolysis of protecting group | Ensure reagents (Ethyl Acetohydroximate) are dry. Avoid strong nucleophilic bases if possible. |

| Stalled Reaction (Cu Method) | Catalyst poisoning / Water | Add fresh Molecular Sieves. Ensure adequate oxygen flow (use |

| Protodeboronation (Cu Method) | Unstable Boronic Acid | Switch to Boronic Ester (Pinacol ester) or slow addition of the boronic acid. |

References

-

Maimone, T. J., & Buchwald, S. L. (2010).[1] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Link

-

Petrassi, H. M., Sharpless, K. B., & Kelly, J. W. (2001). The Copper-Mediated Cross-Coupling of Phenylboronic Acids and N-Hydroxyphthalimide.[4] Organic Letters, 3(1), 139–142. Link

-

Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. (2008).[5][6] Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797–800.[6] (Note: Primarily describes N-arylation, highlighting the selectivity challenge). Link

-

Noor, H., Zhang, S., Jia, X., Gao, P., & Yuan, Y. (2024).[3] N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids.[2][7] The Journal of Organic Chemistry, 89(24), 17960–17965.[3] Link

-

Ghosh, R., & Olofsson, B. (2014).[1] Metal-Free Synthesis of N-Aryloxyimides and Aryloxyamines. Organic Letters, 16(6), 1830–1832. Link

Sources

- 1. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 2. N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids: Synthesis of Arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids: Synthesis of Arylamines [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides [organic-chemistry.org]

- 6. Copper-catalyzed coupling of hydroxylamines with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Difluorophenyl Motif in Hydroxylamine Derivatives: A Medicinal Chemistry Guide

Topic: Role of the Difluorophenyl Group in Hydroxylamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the optimization of hydroxylamine-based pharmacophores—specifically hydroxamic acids (

Physicochemical Modulation: The "Fluorine Effect"[1][2][3]

The addition of two fluorine atoms to the phenyl ring (typically at the 2,4-positions) fundamentally alters the behavior of the parent hydroxylamine derivative.

Electronic Tuning and Acidity ( )

Hydroxylamine derivatives often rely on the ionization of the

-

Inductive Effect (-I): Fluorine is highly electronegative (

). A 2,4-difluorophenyl group acts as a strong electron-withdrawing group (EWG). -

Impact on Acidity: This withdrawal stabilizes the conjugate base (the anion), thereby lowering the

of the hydroxylamine/hydroxamic acid. -

Biological Consequence: A lower

can strengthen ionic interactions with metal cofactors (e.g.,

Lipophilicity and Permeability

Replacing hydrogen with fluorine increases lipophilicity due to the low polarizability of the C-F bond.

-

: Introduction of a difluorophenyl group typically increases

-

Membrane Crossing: This shift is crucial for hydroxylamine derivatives, which are inherently polar. The difluorophenyl tail facilitates passive transport across the lipid bilayer, improving cellular potency.

Conformational Restriction (The Ortho Effect)

The fluorine atom at the ortho (2-position) introduces steric bulk (

Metabolic Stability: The "Metabolic Switch"

The primary driver for using a 2,4-difluorophenyl group is to extend the half-life (

Blocking P450 Oxidation

The phenyl ring is a "soft spot" for Cytochrome P450 enzymes, which typically catalyze hydroxylation at the electron-rich para position.

-

C-F Bond Strength: The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Strategy: By placing fluorine at the 4-position, medicinal chemists block the primary site of metabolism. The 2-position fluorine protects against ortho-hydroxylation and reduces the ring's overall electron density, making it less susceptible to oxidative attack.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for incorporating a difluorophenyl group during Lead Optimization.

Figure 1: Structure-Activity Relationship (SAR) logic flow for transitioning from a phenyl to a difluorophenyl scaffold to address metabolic instability.

Case Study: 5-Lipoxygenase (5-LOX) Inhibitors

The role of the difluorophenyl group is best exemplified in the design of 5-LOX inhibitors (e.g., analogues of Zileuton). 5-LOX contains a non-heme iron atom essential for catalyzing the conversion of arachidonic acid to leukotrienes (inflammatory mediators).

-

The Warhead: A N-hydroxyurea or hydroxamic acid moiety chelates the active site Iron (

). -

The Tail: The 2,4-difluorophenyl group mimics the lipophilic tail of arachidonic acid.

-

The Interaction: The difluorophenyl group occupies a deep hydrophobic cleft adjacent to the iron center. The fluorine atoms interact with hydrophobic residues (e.g., Phe, Leu), improving binding affinity (

) by 10-100 fold compared to the unsubstituted phenyl analogue.

Data Comparison (Hypothetical Representative Data):

| Compound Scaffold | R-Group | 5-LOX IC50 (nM) | Microsomal t1/2 (min) |

| N-Hydroxyurea | Phenyl | 250 | 15 |

| N-Hydroxyurea | 4-Fluorophenyl | 85 | 45 |

| N-Hydroxyurea | 2,4-Difluorophenyl | 25 | >120 |

Synthetic Protocols

Synthesizing hydroxylamine derivatives containing this group requires careful control of oxidation states. Below are two primary methods: one for creating the N-arylhydroxylamine core and one for coupling the group as a side chain.

Method A: Partial Reduction of Nitroarenes (The Zinc Protocol)

This is the standard method for accessing N-(2,4-difluorophenyl)hydroxylamine.

Protocol:

-

Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Zinc dust (2.5 eq), Ammonium Chloride (

, 1.5 eq). -

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Dissolve 2,4-difluoronitrobenzene in Ethanol/Water.

-

Cool to 0°C. Add

. -

Add Zinc dust portion-wise (exothermic reaction) while maintaining temperature <15°C to prevent over-reduction to the aniline.

-

Stir for 1-2 hours. Monitor by TLC (Hydroxylamine is more polar than nitro, less polar than aniline).

-

Workup: Filter zinc oxide. Extract with Ethyl Acetate.[1] Wash with brine.[1] Note: Hydroxylamines are unstable; use immediately or store frozen.

-

Method B: Synthesis of Difluorophenyl-Hydroxamic Acids

Used when the difluorophenyl group is part of the acyl tail.

Protocol:

-

Activation: React 2,4-difluorophenylacetic acid with Oxalyl Chloride/DMF (cat.) in DCM to form the acid chloride.

-

Coupling: Add the acid chloride dropwise to a solution of

-protected hydroxylamine ( -

Deprotection: Remove the protecting group (e.g., acidic hydrolysis for THP, Hydrogenation for Benzyl) to reveal the free hydroxamic acid.

Visualization: Synthetic Workflow

Figure 2: Synthetic pathways for accessing N-arylhydroxylamines (Left) and Hydroxamic Acids (Right).[2]

Safety & Toxicology (Structural Alerts)

Critical Warning: While the difluorophenyl group improves stability, the N-arylhydroxylamine moiety itself is a known structural alert (genotoxicophore).

-

Mechanism: N-arylhydroxylamines can be esterified in vivo (e.g., by sulfotransferases) to form nitrenium ions, which are potent DNA alkylators (Ames Positive).

-

Mitigation: In drug design, the hydroxylamine is usually stabilized by acylating the nitrogen (forming a hydroxamic acid or hydroxyurea). These derivatives are generally safer as they do not readily form nitrenium ions.

-

Recommendation: Always perform an Ames test early in the development of any N-hydroxy compound.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Summers, J. B., et al. (1988). Hydroxamic acid inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 31(1), 196-203.

-

Yan, G., & Borzilleri, R. M. (2016). Synthesis of N-Arylhydroxylamines via Partial Reduction of Nitroarenes. Organic Syntheses. (General Protocol Reference).

Sources

The Emergence of a Versatile Synthetic Moiety: A Technical Guide to the Discovery and History of O-Aryl Hydroxylamines

For Immediate Release

A Deep Dive into the Rich History and Synthetic Evolution of O-Aryl Hydroxylamines for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic development of O-aryl hydroxylamines, a class of compounds that has become increasingly important in medicinal chemistry and materials science. From their conceptual origins in the 19th century to the sophisticated synthetic methods of the 21st, this document traces the journey of O-aryl hydroxylamines from chemical curiosities to indispensable tools in modern research.

The Genesis: From Hydroxylamine to its Aryl Ethers

The story of O-aryl hydroxylamines begins with the discovery of their parent compound, hydroxylamine (NH₂OH). In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylamine as its hydrochloride salt by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] This discovery opened a new chapter in nitrogen chemistry, and Lossen himself continued to explore the reactivity of this new compound and its derivatives.[2] His work in the 1870s on O-acylated hydroxamic acids led to the discovery of the Lossen rearrangement, a reaction that proceeds through an O-acylated intermediate.[3][4]

While Lossen's work laid the foundational understanding of O-substituted hydroxylamines, the first specific synthesis of a simple O-aryl hydroxylamine (Ar-O-NH₂) is not as clearly documented in readily available historical records. However, the development of synthetic methods for forming aryl ethers in the late 19th and early 20th centuries, such as the Ullmann condensation, provided the chemical tools necessary for the synthesis of O-aryl hydroxylamines. The Ullmann reaction, discovered in the early 1900s, utilizes a copper catalyst to promote the formation of aryl ethers from aryl halides and alcohols.[1] This methodology, and its subsequent refinements, would become a key approach for the synthesis of O-aryl hydroxylamines.

The Evolution of Synthetic Methodologies

The synthesis of O-aryl hydroxylamines has evolved significantly from the early, often harsh, conditions of classical aromatic substitution reactions. Modern methods offer greater efficiency, milder reaction conditions, and broader substrate scope, making these valuable compounds more accessible for research and development.

Classical Approaches: Nucleophilic Aromatic Substitution

Early methods for the synthesis of O-aryl hydroxylamines likely relied on nucleophilic aromatic substitution (SNA_r) reactions. In this approach, a hydroxylamine derivative, acting as a nucleophile, displaces a leaving group on an activated aromatic ring. For this reaction to be effective, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups.

A significant advancement in the synthesis of aryl ethers, which laid the groundwork for O-aryl hydroxylamine synthesis, was the Ullmann Condensation . This copper-catalyzed reaction allows for the coupling of an aryl halide with an alcohol.[1] While originally requiring harsh conditions, modern iterations of the Ullmann-type reaction have made it a more versatile tool for the formation of C-O bonds.

Experimental Protocol: A Representative Ullmann-Type Synthesis of an O-Aryl Hydroxylamine Derivative

This protocol describes a general procedure for the copper-catalyzed O-arylation of a protected hydroxylamine, a common strategy to avoid N-arylation.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), the protected hydroxylamine (e.g., N-hydroxyphthalimide, 1.2 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), a ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a high-boiling polar solvent, such as DMF or DMSO.

-

Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter to remove insoluble inorganic salts.

-

Purification: Wash the organic phase with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.

-

Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., hydrazinolysis for the phthalimide group) to yield the free O-aryl hydroxylamine.

The Modern Era: Palladium- and Copper-Catalyzed Cross-Coupling Reactions

The advent of palladium- and copper-catalyzed cross-coupling reactions in the late 20th and early 21st centuries revolutionized the synthesis of O-aryl hydroxylamines. These methods offer milder reaction conditions, broader functional group tolerance, and higher yields compared to classical approaches.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of O-aryl hydroxylamines. This reaction typically involves the coupling of an aryl halide or triflate with a hydroxylamine derivative in the presence of a palladium catalyst and a suitable ligand.

Similarly, modern copper-catalyzed methods, often referred to as Ullmann-type couplings , have been developed with improved catalyst systems that allow the reactions to proceed under much milder conditions than the original Ullmann condensation.

| Synthetic Method | Catalyst/Reagents | Substrates | Key Advantages |

| Ullmann-Type Reaction | Copper salts (e.g., CuI, Cu(OAc)₂) with ligands | Aryl halides, arylboronic acids, and hydroxylamine derivatives | Cost-effective catalyst, good for specific substrates. |

| Buchwald-Hartwig Amination | Palladium catalysts with phosphine ligands | Aryl halides/triflates and hydroxylamine derivatives | Broad substrate scope, high functional group tolerance, milder conditions. |

Diagram: Catalytic Cycle of a Buchwald-Hartwig-Type C-O Coupling Reaction

Caption: Catalytic cycle for the formation of an O-aryl hydroxylamine.

Applications in Drug Discovery and Beyond

The accessibility of O-aryl hydroxylamines through modern synthetic methods has led to their widespread use in various fields, most notably in drug discovery. The O-aryloxylamine moiety is a versatile pharmacophore that can participate in various biological interactions.

One of the most significant applications of O-aryl hydroxylamines is in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a promising target for cancer immunotherapy. O-benzylhydroxylamines and their derivatives have been identified as potent IDO1 inhibitors.[5]

Beyond their use as bioactive molecules themselves, O-aryl hydroxylamines are also valuable synthetic intermediates. They can be readily converted into other important classes of compounds, such as substituted benzofurans.[6]

Workflow: From Synthesis to Application of O-Aryl Hydroxylamines

Caption: General workflow from synthesis to application.

Conclusion

The journey of O-aryl hydroxylamines from their 19th-century origins to their current status as indispensable building blocks in modern chemistry is a testament to the continuous evolution of synthetic methodology. The development of robust and versatile synthetic routes has unlocked the potential of this unique functional group, enabling significant advances in medicinal chemistry and other scientific disciplines. As our understanding of catalysis and reaction mechanisms continues to grow, we can anticipate the development of even more efficient and selective methods for the synthesis of O-aryl hydroxylamines, further expanding their utility in the years to come.

References

-

Mancini, R. et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC. [Link]

-

Lossen, W. (1872). Ueber Benzoylderivate des Hydroxylamins. Justus Liebigs Annalen der Chemie, 161(2-3), 347-362. [Link]

-

Ullmann, F., & Sponagel, P. (1905). Ueber die smethode der arylierung von phenolen. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link]

-

Wikipedia. (2023). Hydroxylamine. [Link]

-

Sperber, H. (1949). Wilhelm Lossen. Chemische Berichte, 82(6), CXXV-CXXVI. [Link]

-

Wikipedia. (2023). Lossen rearrangement. [Link]

-

Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990-9991. [Link]

-

Wikipedia. (2023). Ullmann condensation. [Link]

-

Hauser, C. R., & Renfrow, W. B. (1939). Benzohydroxamic Acid. Organic Syntheses, 19, 15. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity [pubmed.ncbi.nlm.nih.gov]

- 3. applykite.com [applykite.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Michael Busch, Senior Lecturer, 0920-492978, 2978 | Luleå tekniska universitet | Luleå tekniska universitet [ltu.se]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride in Oxime Synthesis

[1]

Executive Summary

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a specialized electrophilic aminating reagent and a nucleophile for carbonyl condensation.[1] Unlike simple hydroxylamine, the O-aryl substitution allows for the direct formation of O-aryl oxime ethers without subsequent alkylation steps, avoiding O- vs N-alkylation competition.[1]

This note details the protocol for coupling this reagent with complex ketones to generate O-aryl oximes. These intermediates are precursors to benzofurans (via [3,3]-sigmatropic rearrangement) and are structural motifs in novel MEK/ERK pathway inhibitors where the difluorophenyl group enhances metabolic resistance against oxidative defluorination.[1]

Compound Profile & Handling

| Property | Specification |

| Chemical Name | O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride |

| Structure | |

| Molecular Weight | 181.57 g/mol (Free base: 145.[1]11) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in DCM. |

| Storage | 2–8°C, Hygroscopic. Store under Nitrogen.[1] |

| Safety Hazards | Skin Irritant (H315), Eye Irritant (H319).[1][2] Caution: Potential for thermal decomposition to release HF.[1] |